molecular formula C15H22N2O3S B2481425 N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide CAS No. 2034365-08-5

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2481425
CAS No.: 2034365-08-5
M. Wt: 310.41
InChI Key: JTWBCODSFHXXNJ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an oxan-4-yl group and a thiophen-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Oxan-4-yl Group: This step may involve the reaction of the piperidine derivative with an oxan-4-yl halide under basic conditions.

    Attachment of the Thiophen-3-yloxy Group: The thiophen-3-yloxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide may undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group could be susceptible to oxidation under certain conditions.

    Reduction: The carboxamide group might be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring and thiophen-3-yloxy group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yloxy group might yield sulfoxides or sulfones.

Scientific Research Applications

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-4-(thiophen-2-yloxy)piperidine-1-carboxamide
  • N-(oxan-4-yl)-4-(furan-3-yloxy)piperidine-1-carboxamide
  • N-(oxan-4-yl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

Uniqueness

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is unique due to the specific positioning of the thiophen-3-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(oxan-4-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15(16-12-3-8-19-9-4-12)17-6-1-13(2-7-17)20-14-5-10-21-11-14/h5,10-13H,1-4,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBCODSFHXXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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